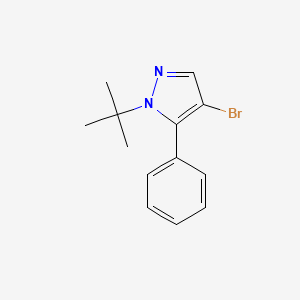

4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-tert-butyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPZALIOQKEUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693321 | |

| Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-10-2 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(1,1-dimethylethyl)-5-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrazole derivative, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. This document details a feasible synthetic pathway, including experimental protocols, and presents the expected analytical and spectroscopic data for the target compound. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the preparation and identification of this and structurally related compounds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that hold a prominent place in medicinal chemistry due to their wide range of biological activities. The pyrazole scaffold is a key pharmacophore in numerous approved drugs. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their physicochemical properties and biological activities. The title compound, this compound, is a halogenated derivative with potential applications as a synthetic intermediate for further functionalization through cross-coupling reactions or as a candidate for biological screening. The presence of the bulky tert-butyl group at the N1 position and the phenyl group at the C5 position, combined with the bromine atom at the C4 position, creates a unique chemical entity with distinct properties.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the construction of the pyrazole ring by reacting a suitable 1,3-dicarbonyl precursor with tert-butylhydrazine. The second step is the regioselective bromination of the resulting pyrazole intermediate.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

This procedure is adapted from general methods for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

Materials:

-

1-Phenyl-1,3-butanedione (Benzoylacetone)

-

tert-Butylhydrazine hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Hydrochloric acid (1.5 N)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-phenyl-1,3-butanedione (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.1 eq) and sodium bicarbonate (3.0 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

To the residue, add 1.5 N hydrochloric acid and stir.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 1-tert-butyl-5-phenyl-1H-pyrazole.

Synthesis of this compound

This protocol is based on the bromination of pyrazole derivatives using N-bromosuccinimide (NBS).[1]

Materials:

-

1-tert-Butyl-5-phenyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.1 eq) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC until completion.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data

The following tables summarize the expected characterization data for the intermediate and final products. The data for the final product is predicted based on the analysis of structurally similar compounds found in the literature.

Physical and Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) |

| 1-tert-Butyl-5-phenyl-1H-pyrazole | C₁₃H₁₆N₂ | 200.28 | - |

| This compound | C₁₃H₁₅BrN₂ | 279.18 | Not available |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

| Compound | δ (ppm) | Multiplicity | Integration | Assignment |

| 1-tert-Butyl-5-phenyl-1H-pyrazole | ||||

| ~7.40-7.20 | m | 5H | Phenyl-H | |

| ~7.60 | d | 1H | Pyrazole-H3 | |

| ~6.30 | d | 1H | Pyrazole-H4 | |

| ~1.60 | s | 9H | tert-Butyl-H | |

| This compound | ||||

| ~7.45-7.25 | m | 5H | Phenyl-H | |

| ~7.65 | s | 1H | Pyrazole-H3 | |

| ~1.65 | s | 9H | tert-Butyl-H |

¹³C NMR (100 MHz, CDCl₃)

| Compound | δ (ppm) | Assignment |

| 1-tert-Butyl-5-phenyl-1H-pyrazole | ||

| ~140.0 | Pyrazole-C5 | |

| ~138.0 | Pyrazole-C3 | |

| ~130.0 | Phenyl-C (quaternary) | |

| ~129.0 - 128.0 | Phenyl-CH | |

| ~106.0 | Pyrazole-C4 | |

| ~60.0 | tert-Butyl-C (quaternary) | |

| ~30.0 | tert-Butyl-CH₃ | |

| This compound | ||

| ~142.0 | Pyrazole-C5 | |

| ~140.0 | Pyrazole-C3 | |

| ~130.0 | Phenyl-C (quaternary) | |

| ~129.5 - 128.5 | Phenyl-CH | |

| ~95.0 | Pyrazole-C4 (C-Br) | |

| ~61.0 | tert-Butyl-C (quaternary) | |

| ~30.5 | tert-Butyl-CH₃ |

Mass Spectrometry (MS)

| Compound | Predicted [M]+ | Predicted [M+2]+ (for Br) | Key Fragmentation Ions (m/z) |

| 1-tert-Butyl-5-phenyl-1H-pyrazole | 200.13 | - | 185 ([M-CH₃]⁺), 144 ([M-C₄H₈]⁺), 77 ([C₆H₅]⁺) |

| This compound | 278.04 | 280.04 | 263/265 ([M-CH₃]⁺), 199 ([M-Br]⁺), 143 ([M-Br-C₄H₈]⁺), 77 ([C₆H₅]⁺) |

Infrared (IR) Spectroscopy

| Compound | Wavenumber (cm⁻¹) | Assignment |

| This compound | ||

| ~3100-3000 | Aromatic C-H stretch | |

| ~2970-2870 | Aliphatic C-H stretch (tert-butyl) | |

| ~1600, 1490, 1450 | Aromatic C=C stretch (phenyl and pyrazole) | |

| ~1370, 1390 | C-H bend (tert-butyl) | |

| ~1070-1020 | C-N stretch | |

| ~760, 690 | C-H out-of-plane bend (monosubstituted phenyl) | |

| ~600-500 | C-Br stretch |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis and characterization process.

Conclusion

This technical guide outlines a practical and efficient methodology for the synthesis of this compound. The detailed protocols and compiled characterization data provide a solid foundation for researchers to prepare and unambiguously identify this compound. The availability of this synthetic route opens avenues for the exploration of this and related pyrazole derivatives in various areas of chemical and pharmaceutical research. Further studies are warranted to explore the full potential of this novel compound.

References

The Enigmatic Profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole: A Molecule Awaiting Discovery in the Scientific Literature

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds is a continuous endeavor. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have emerged as a privileged class of compounds, demonstrating a wide array of biological activities. However, a comprehensive investigation into the discovery and history of a specific derivative, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole (CAS No. 1269291-10-2), reveals a notable absence from the annals of published scientific literature.

Despite its commercial availability from various chemical suppliers for research purposes, a thorough search of scientific databases, patent libraries, and academic journals yields no specific data on the discovery, synthetic route, or biological evaluation of this compound. This intriguing situation suggests that the compound may be a relatively new entity, with its synthesis and characterization potentially confined to proprietary, in-house databases of chemical manufacturers, or it may be a molecule whose scientific story is yet to be told in a peer-reviewed format.

While specific data for the target molecule is elusive, an understanding of its structural components—a pyrazole core with bromo, tert-butyl, and phenyl substituents—allows for a theoretical exploration of its potential synthesis and biological relevance based on established pyrazole chemistry.

General Synthetic Strategies for Trisubstituted Pyrazoles

The synthesis of 1,4,5-trisubstituted pyrazoles can be achieved through several established methodologies. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

A plausible, though unconfirmed, synthetic pathway for this compound could be conceptualized as follows:

Figure 1. A potential synthetic route to this compound.

In this hypothetical pathway, 1-phenyl-1,3-butanedione would first react with tert-butylhydrazine to form the pyrazole ring, yielding 1-tert-butyl-5-phenyl-1H-pyrazole. Subsequent electrophilic bromination, for instance using N-bromosuccinimide (NBS), would then introduce the bromine atom at the 4-position of the pyrazole ring. It is important to emphasize that this represents a theoretical pathway, and the actual synthetic protocol may differ.

Anticipated Biological Significance

The individual substituents on the pyrazole ring of the target molecule suggest potential areas of biological activity.

-

Phenyl Group: The presence of a phenyl ring is a common feature in many biologically active pyrazole derivatives, contributing to interactions with hydrophobic pockets in target proteins.

-

Bromo Group: Halogen atoms, such as bromine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing binding affinity and metabolic stability.

-

tert-Butyl Group: The bulky tert-butyl group can influence the molecule's conformation and steric interactions with biological targets.

Numerous studies have highlighted the diverse pharmacological activities of bromo-phenyl-pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects. However, without specific experimental data for this compound, any discussion of its biological activity remains speculative.

The Path Forward: A Call for Investigation

The current lack of public information on this compound presents a unique opportunity for the research community. The synthesis, characterization, and biological evaluation of this compound could unveil novel pharmacological properties and contribute valuable knowledge to the field of medicinal chemistry.

Future research efforts should focus on:

-

De novo Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for this compound, along with its comprehensive spectroscopic and crystallographic characterization.

-

Biological Screening: A broad-based biological screening of the compound against various targets and cell lines to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to establish a clear understanding of the contribution of each substituent to the observed biological activity.

Technical Guide: Spectroscopic and Synthetic Profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. Due to the limited availability of published experimental data for this specific molecule, this guide outlines a plausible synthetic pathway and provides predicted spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in medicinal chemistry and materials science.

Molecular Structure

The chemical structure of this compound is characterized by a central pyrazole ring substituted at the 1-position with a tert-butyl group, at the 4-position with a bromine atom, and at the 5-position with a phenyl group.

Proposed Synthesis

A viable two-step synthetic route to this compound is proposed, commencing with the synthesis of the precursor, 1-tert-butyl-5-phenyl-1H-pyrazole, followed by electrophilic bromination.

Step 1a: Synthesis of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate

A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (1.0 eq), tert-butyl hydrazine hydrochloride (1.1 eq), and sodium bicarbonate (3.0 eq) in absolute ethanol is refluxed for 2 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The residue is treated with 1.5 N HCl, and the resulting solid is filtered, dried, and purified by column chromatography on silica gel.[1]

Step 1b: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

The ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate is subjected to hydrolysis using an aqueous solution of sodium hydroxide in ethanol, followed by heating to effect decarboxylation. The reaction mixture is then neutralized, and the product is extracted with an organic solvent, dried, and purified.

Step 2: Synthesis of this compound

The precursor, 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq), is dissolved in dimethylformamide (DMF) and cooled to 0°C.[2] N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise over 20 minutes. The reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature.[2] The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or trituration.[2]

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar pyrazole derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| C(CH₃)₃ | 1.4 - 1.6 (s, 9H) | 30 - 32 |

| C(CH₃)₃ | - | 60 - 62 |

| Pyrazole C3-H | 7.5 - 7.7 (s, 1H) | 138 - 140 |

| Pyrazole C3 | - | 148 - 150 |

| Pyrazole C4-Br | - | 95 - 98 |

| Pyrazole C5-Ph | - | 142 - 144 |

| Phenyl C1' | - | 130 - 132 |

| Phenyl C2', C6' | 7.3 - 7.5 (m, 2H) | 128 - 130 |

| Phenyl C3', C5' | 7.3 - 7.5 (m, 2H) | 128 - 130 |

| Phenyl C4' | 7.3 - 7.5 (m, 1H) | 127 - 129 |

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~2970-2870 | Aliphatic C-H stretch (tert-butyl) |

| ~1600, 1490, 1450 | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~1370 | C-H bend (tert-butyl) |

| ~1070 | C-N stretch |

| ~760, 690 | C-H out-of-plane bend (monosubstituted benzene) |

| ~600-500 | C-Br stretch |

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 306/308 | [M]⁺ |

| 291/293 | [M - CH₃]⁺ |

| 250/252 | [M - C(CH₃)₃]⁺ |

| 227 | [M - Br]⁺ |

| 77 | [C₆H₅]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Analytical Workflow

The characterization of this compound involves a standard analytical workflow to confirm its structure and purity.

This comprehensive guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. The proposed synthetic route is based on established chemical transformations, and the predicted spectroscopic data offer a reliable reference for researchers working with this and related pyrazole derivatives. As with any novel compound, the experimental data should be carefully collected and analyzed to confirm the proposed structure and properties.

References

An In-depth Technical Guide on 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole (CAS Number: 1269291-10-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole, identified by the CAS number 1269291-10-2, is a substituted pyrazole derivative. The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities span therapeutic areas such as oncology, infectious diseases, and central nervous system disorders. The unique substitution pattern of a bromine atom, a tert-butyl group, and a phenyl group on the pyrazole ring of this specific compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules with tailored pharmacological profiles. The bromine atom, in particular, provides a reactive handle for various synthetic transformations, including palladium-catalyzed cross-coupling reactions.

While extensive research exists on the broader class of pyrazole derivatives, detailed public information regarding the specific biological activities, mechanisms of action, and experimental protocols for 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole is limited. This guide consolidates the available chemical and supplier information for this compound and provides a general overview of the synthetic and biological context of related pyrazole compounds.

Chemical Properties

The fundamental chemical properties of 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole are summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| CAS Number | 1269291-10-2 |

| Chemical Name | 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole |

| Molecular Formula | C₁₃H₁₅BrN₂ |

| Molecular Weight | 279.18 g/mol |

| Purity (Typical) | 95.0% |

Suppliers

4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole is available from several chemical suppliers, facilitating its procurement for research and development purposes. The table below lists some of the known suppliers. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.

| Supplier | Website/Contact Information |

| Fluorochem | --INVALID-LINK-- |

| Shanghai Nianxing Industrial Co., Ltd. | Contact information available through chemical sourcing platforms. |

| BOC Sciences | --INVALID-LINK-- |

| BLD Pharmatech Co., Limited | --INVALID-LINK-- |

| Ambeed | --INVALID-LINK-- |

| Doron Scientific | --INVALID-LINK-- |

Experimental Protocols and Biological Data

As of the latest search, specific experimental protocols, detailed biological activity data, and defined signaling pathways for 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole (CAS 1269291-10-2) are not extensively documented in publicly available scientific literature, patents, or technical datasheets.

The broader class of pyrazole derivatives has been the subject of extensive research, revealing a wide range of biological activities. These include, but are not limited to:

-

Anti-inflammatory activity: Often through the inhibition of enzymes like cyclooxygenase (COX).

-

Anticancer activity: Via various mechanisms such as kinase inhibition and induction of apoptosis.

-

Antimicrobial and Antifungal activity: Demonstrating efficacy against various pathogens.

-

Neuroprotective effects: Showing potential in models of neurodegenerative diseases.

The presence of a bromine atom on the pyrazole ring in 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole makes it a valuable building block for creating libraries of novel compounds for drug discovery. The bromine can be readily displaced or used in cross-coupling reactions to introduce diverse functional groups, allowing for the systematic exploration of structure-activity relationships.

Potential Synthetic Pathways and Logical Relationships

Given the lack of specific experimental data for the target compound, a generalized workflow for the utilization of substituted pyrazoles in drug discovery is presented below. This diagram illustrates the logical progression from a starting material like 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole to the identification of a potential drug candidate.

4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole is a commercially available chemical intermediate with potential applications in synthetic and medicinal chemistry. While its specific biological properties are not well-documented in the public domain, its structure is indicative of a versatile scaffold for the development of novel bioactive molecules. Researchers and drug development professionals can utilize this compound as a starting point for the synthesis of new chemical entities that can be screened for a variety of therapeutic targets. Further research is required to elucidate the specific biological activities and mechanisms of action of this particular pyrazole derivative.

Technical Guide: Solubility of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of pyrazole derivatives is governed by a combination of physicochemical properties of both the solute (the pyrazole derivative) and the solvent. Key factors include:

-

Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.

-

Crystal Structure: The arrangement of molecules within the crystal lattice affects the energy required to break the lattice and dissolve the compound.[1]

-

Substituents: The nature of the functional groups attached to the pyrazole ring is a critical determinant of solubility. Lipophilic (nonpolar) groups tend to decrease aqueous solubility and increase solubility in nonpolar organic solvents, while polar groups can enhance aqueous solubility.[1]

-

Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, within the crystal lattice can lead to lower solubility as more energy is required to overcome these forces.[1]

-

pH: For pyrazole derivatives that are ionizable (possess acidic or basic functional groups), the pH of the solution can significantly impact solubility.[1] Conversion to a salt can dramatically increase aqueous solubility.[1]

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[1][2]

Common Organic Solvents for Pyrazole Derivatives

The choice of solvent for a pyrazole derivative is dependent on its overall polarity.[3] Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[2] For substituted pyrazoles, a range of organic solvents are commonly used during synthesis, purification, and analysis.

| Solvent Class | Examples | General Applicability |

| Alcohols | Ethanol, Methanol, Isopropanol | Frequently used for both reaction and recrystallization.[3] |

| Ketones | Acetone | A common solvent for dissolving pyrazole derivatives.[2][3] |

| Esters | Ethyl acetate | Often used in extraction and chromatography.[3] |

| Hydrocarbons | Toluene, Cyclohexane, Petroleum ether | Suitable for less polar pyrazole derivatives.[3] |

| Chlorinated | Dichloromethane (CH₂Cl₂) | Used in synthesis and extraction.[4] |

| Nitriles | Acetonitrile | A polar aprotic solvent used in various reactions.[4] |

| Fluorinated Alcohols | 2,2,2-trifluoroethanol (TFE), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Can improve regioselectivity in pyrazole synthesis.[5] |

Experimental Protocols

The following are generalized experimental protocols for determining the solubility of a pyrazole derivative and for its purification by recrystallization.

Protocol for Determining Qualitative Solubility

This protocol provides a method for systematically determining the solubility of a compound in various solvents.

Materials:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipette or burette

-

The pyrazole derivative (solute)

-

A selection of organic solvents

-

Water

-

5% NaOH solution

-

5% NaHCO₃ solution

-

5% HCl solution

-

Concentrated H₂SO₄

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of the pyrazole derivative into a small test tube.

-

Add 0.75 mL of water in small portions, shaking vigorously after each addition.[6]

-

If the compound dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7]

-

-

Solubility in Aqueous Acid and Base (for water-insoluble compounds):

-

If the compound is insoluble in water, use fresh 25 mg samples to test for solubility in 0.75 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl.[6][7]

-

Vigorous shaking is required. Solubility in an acidic or basic solution, but not in water, indicates the presence of a basic or acidic functional group, respectively.[8]

-

-

Solubility in Organic Solvents:

-

In separate test tubes, place 25 mg of the pyrazole derivative.

-

Add 0.75 mL of the desired organic solvent (e.g., ethanol, acetone, toluene) in portions, shaking well after each addition.

-

Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.

-

-

Solubility in Concentrated Sulfuric Acid:

-

If the compound is insoluble in the above solvents, add about 25 mg of the solid to 0.5 mL of concentrated sulfuric acid in a dry test tube.[9]

-

A color change or dissolution indicates solubility.[9] This suggests the presence of a functional group that can be protonated by the strong acid, such as an alkene, alcohol, aldehyde, or ketone.[9]

-

Protocol for Recrystallization of a Pyrazole Derivative

Recrystallization is a common technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.

Method 1: Single-Solvent Recrystallization [3]

-

Solvent Selection: Choose a solvent in which the pyrazole derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.

-

Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the compound completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals to remove any residual solvent.

Method 2: Mixed-Solvent Recrystallization [1][3] This method is employed when no single solvent is suitable for recrystallization.

-

Solvent Pair Selection: Choose a pair of miscible solvents. The pyrazole derivative should be very soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "poor" solvent).

-

Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

-

Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

-

Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

-

Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical flow for selecting a recrystallization method.

Caption: Workflow for determining the solubility of a pyrazole derivative.

Caption: Decision tree for selecting a recrystallization method.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Biological Activities of Substituted Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This technical guide provides an in-depth exploration of the significant biological activities of substituted pyrazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity

Substituted pyrazoles have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1][3]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[4][5] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[6]

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[7] Several pyrazole-containing compounds have been identified as potent CDK inhibitors. For instance, compound 29 (a pyrazolo[1,5-a]pyrimidine) showed significant cytotoxic activity against various cancer cell lines, with IC50 values of 17.12 µM (MCF7), 10.05 µM (HepG2), 29.95 µM (A549), and 25.24 µM (Caco2).[1] Another pyrazole derivative, AT7519 , is a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[7]

Receptor Tyrosine Kinases (RTKs): Pyrazole derivatives have also been shown to target RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in tumor growth and angiogenesis.[1] Compound 50 , a fused pyrazole derivative, demonstrated potent dual inhibition of EGFR and VEGFR-2 with IC50 values of 0.09 µM and 0.23 µM, respectively, and displayed excellent cytotoxicity against HepG2 cells (IC50 = 0.71 µM).[1] Similarly, compound 27 showed 78% inhibition of VEGFR-2 with an IC50 of 828.23 nM.[1]

Other Kinases: The versatility of the pyrazole scaffold allows for the targeting of a wide range of other kinases, including:

-

PI3K/Akt Pathway: Compound 43 was identified as a potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM.[1]

-

JAK/STAT Pathway: Ruxolitinib, a pyrazole-containing drug, is a selective inhibitor of JAK1 and JAK2.[6]

-

Aurora Kinases: Compound 8 is a dual inhibitor of Aurora A/B kinases with IC50 values of 35 and 75 nM, respectively.[4]

-

BCR-ABL: Asciminib (ABL-001) is a non-ATP competitive inhibitor of Bcr-Abl kinase with a Kd value of 0.5–0.8 nM.[4]

Other Anticancer Mechanisms

Beyond kinase inhibition, substituted pyrazoles can induce cancer cell death through other mechanisms:

-

DNA Interaction: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription. Compound 59 exhibited high anticancer activity with an IC50 value of 2 µM against HepG2 cells, which was lower than that of cisplatin (IC50 = 5.5 µM), and demonstrated superior DNA binding affinity.[1]

-

Tubulin Polymerization Inhibition: Certain pyrazoles can interact with the microtubular cytoskeleton, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8] Compound 12d was shown to bind to tubulin dimers, causing disassembly of microtubules.[8]

-

Induction of Apoptosis: Many active pyrazole compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected substituted pyrazole compounds against various human cancer cell lines.

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| 29 | CDK2 inhibitor | MCF7 | 17.12 | [1] |

| HepG2 | 10.05 | [1] | ||

| A549 | 29.95 | [1] | ||

| Caco2 | 25.24 | [1] | ||

| 50 | Dual EGFR/VEGFR-2 inhibitor | HepG2 | 0.71 | [1] |

| 43 | PI3 kinase inhibitor | MCF7 | 0.25 | [1] |

| 59 | DNA binding | HepG2 | 2 | [1] |

| KA5 | Not specified | HepG2 | 8.5 | [9] |

| 161b | Not specified | A-549 | 3.22 | [2] |

| Ferrocene-pyrazole hybrid 47c | Not specified | HCT-116 | 3.12 | [3] |

| 17b | Not specified | A549 | 3.46 (µg/mL) | [3] |

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their potent anti-inflammatory properties, with the most notable example being the FDA-approved drug Celecoxib, a selective COX-2 inhibitor.[10][11]

Mechanism of Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[12] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects associated with non-selective NSAIDs.[11]

A novel pyrazole derivative, FR140423 , was found to be 150 times more selective for COX-2 than COX-1.[13] Another compound, 132b , showed potent COX-2 inhibition with an IC50 value of 3.5 nM.[2]

Other Anti-inflammatory Mechanisms

In addition to COX inhibition, some pyrazole derivatives may exert their anti-inflammatory effects through other mechanisms, such as the inhibition of 5-lipoxygenase (5-LOX) and scavenging of reactive oxygen species (ROS).[11][12]

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro and in vivo anti-inflammatory activity of selected substituted pyrazole compounds.

| Compound ID | Assay | Activity | Reference |

| FR140423 | Recombinant human COX enzyme assay | 150-fold more selective for COX-2 over COX-1 | [13] |

| 132b | COX-2 inhibition | IC50 = 3.5 nM | [2] |

| 151a | Carrageenan-induced rat paw edema | 62% edema inhibition | [2] |

| 151b | Carrageenan-induced rat paw edema | 71% edema inhibition | [2] |

| 151c | Carrageenan-induced rat paw edema | 65% edema inhibition | [2] |

| Compound 4 | In vivo anti-inflammatory activity | Better activity than Diclofenac sodium | [14] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 inhibition | IC50 = 0.02 µM | [11] |

| COX-1 inhibition | IC50 = 4.5 µM | [11] |

Antimicrobial Activity

Substituted pyrazoles have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[15][16]

Antibacterial and Antifungal Activity

Several studies have reported the synthesis of novel pyrazole derivatives with promising antibacterial and antifungal activities.[10][14] For example, compound 3 was highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 µg/mL.[14] In terms of antifungal activity, compound 2 was highly active against Aspergillus niger with an MIC of 1 µg/mL.[14] Another study found that hydrazone 21a displayed potent antibacterial and antifungal activities, with MIC values ranging from 62.5–125 µg/mL and 2.9–7.8 µg/mL, respectively.[17]

Quantitative Data on Antimicrobial Activity

The table below summarizes the antimicrobial activity of selected substituted pyrazole compounds.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 3 | Escherichia coli | 0.25 | [14] |

| 4 | Streptococcus epidermidis | 0.25 | [14] |

| 2 | Aspergillus niger | 1 | [14] |

| 21a | Bacteria | 62.5 - 125 | [17] |

| Fungi | 2.9 - 7.8 | [17] | |

| 7b | Various bacteria | Active | [15] |

| 8b | Various bacteria | Active | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted pyrazole compounds.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[18][19]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted pyrazole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[18]

-

DMSO (for formazan solubilization)[18]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[18]

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro COX Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[20]

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

TMPD (colorimetric substrate)

-

Substituted pyrazole compound stock solution (in DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare dilutions of the COX enzymes and the test compounds in the assay buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., celecoxib for COX-2) as a positive control. b. Add the diluted COX-1 or COX-2 enzyme to the respective wells. c. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid and TMPD to all wells.

-

Measurement: Immediately begin measuring the absorbance at 590 nm over a set period. The rate of increase in absorbance is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Disk Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[15]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone around the disk.

Materials:

-

Sterile filter paper disks

-

Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Microbial cultures (bacteria or fungi)

-

Substituted pyrazole compound stock solution

-

Positive control (standard antibiotic or antifungal)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of an agar plate.

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Also, apply positive and negative control disks.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Conclusion

Substituted pyrazole compounds represent a highly versatile and pharmacologically significant class of molecules with a wide spectrum of biological activities. Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with the potential for diverse structural modifications, ensures their continued importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field, facilitating the evaluation and advancement of novel pyrazole-based therapeutics.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Initial Biological Screening of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a strategic approach to the initial biological screening of the novel synthetic compound, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document provides a framework for conducting preliminary in vitro assays to determine the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this specific molecule. Detailed experimental protocols, data presentation templates, and workflow visualizations are included to guide researchers in the preliminary assessment of this compound's therapeutic potential.

Introduction

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[6] Its versatility allows for diverse substitutions, leading to a wide range of biological activities.[5] The subject of this guide, this compound, is a synthetic pyrazole derivative. The presence of a bromine atom offers a site for further chemical modification, while the tert-butyl and phenyl groups contribute to the molecule's lipophilicity and potential for specific biological interactions.[1] An initial biological screening is essential to identify any significant bioactivity and to guide further investigation. This guide proposes a tiered screening approach, beginning with broad cytotoxicity assays, followed by more specific antimicrobial and enzyme inhibition studies.

Proposed Initial Screening Cascade

A logical and efficient screening cascade is crucial for the early-stage evaluation of a novel compound. The proposed workflow for this compound is as follows:

Caption: Proposed experimental workflow for the initial biological screening of this compound.

Data Presentation

Clear and concise data presentation is paramount for the interpretation of screening results. The following tables are templates for summarizing the quantitative data obtained from the proposed assays.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) ± SD* |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

| HEK293 | Normal Kidney | Data to be determined |

| Positive Control (e.g., Doxorubicin) | ||

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

| HEK293 | Normal Kidney | Data to be determined |

*IC50 (half-maximal inhibitory concentration) values are typically determined from dose-response curves after 48 or 72 hours of treatment. Data should be presented as the mean ± standard deviation of at least three independent experiments.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL)* | Zone of Inhibition (mm) ± SD** |

| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined | Data to be determined |

| Escherichia coli | Gram-negative Bacteria | Data to be determined | Data to be determined |

| Candida albicans | Fungal | Data to be determined | Data to be determined |

| Positive Control (e.g., Ciprofloxacin, Fluconazole) | |||

| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined | Data to be determined |

| Escherichia coli | Gram-negative Bacteria | Data to be determined | Data to be determined |

| Candida albicans | Fungal | Data to be determined | Data to be determined |

*MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism. **Zone of inhibition is measured in an agar disc diffusion assay.

Table 3: Enzyme Inhibition Profile of this compound

| Enzyme Target | Enzyme Class | % Inhibition at 10 µM | IC50 (µM) ± SD |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Data to be determined | Data to be determined |

| Tyrosine Kinase (e.g., EGFR) | Transferase | Data to be determined | Data to be determined |

| Positive Control (e.g., Celecoxib, Gefitinib) | |||

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Data to be determined | Data to be determined |

| Tyrosine Kinase (e.g., EGFR) | Transferase | Data to be determined | Data to be determined |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

This compound stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[9]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for 48 or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Screening (Broth Microdilution Assay)

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound.[10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

96-well plates.

-

Test compound stock solution.

-

Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Resazurin solution (optional, for viability indication).

Procedure:

-

Preparation of Inoculum: Prepare a microbial suspension standardized to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (General Protocol)

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme.[11][12][13]

Materials:

-

Purified target enzyme.

-

Specific substrate for the enzyme.

-

Assay buffer.

-

Test compound stock solution.

-

Positive control inhibitor.

-

96-well plates (UV-transparent or opaque, depending on the detection method).

-

Microplate reader (spectrophotometer or fluorometer).

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.

-

Pre-incubation: Add the enzyme and varying concentrations of the test compound to the wells of a 96-well plate. Allow to pre-incubate for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of pyrazole derivatives, this compound could potentially interfere with several key signaling pathways.

Caption: Potential signaling pathways that could be targeted by this compound.

Conclusion

The initial biological screening of this compound, as outlined in this guide, provides a systematic and comprehensive approach to evaluating its therapeutic potential. By employing a cascade of in vitro assays, researchers can efficiently identify and characterize the cytotoxic, antimicrobial, and enzyme-inhibitory properties of this novel compound. The data generated from these initial studies will be crucial for making informed decisions about its progression into further preclinical development.

References

- 1. 4-bromo-1-tert-butyl-1H-pyrazole | 70951-85-8 | Benchchem [benchchem.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicstrive.com [academicstrive.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]

Theoretical and Computational Approaches to 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole: A Technical Guide

Introduction

Substituted pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The specific compound, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, represents a potentially valuable molecule for further investigation. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, alongside representative experimental protocols for its synthesis and characterization based on closely related analogues. This document is intended for researchers, scientists, and professionals in the field of drug development.

While specific experimental and computational data for this compound is not extensively available in the current literature, this guide leverages established methods and data from analogous pyrazole derivatives to provide a foundational understanding and a roadmap for future research.

Molecular Structure and Properties

The core structure of this compound features a central pyrazole ring substituted with a bromine atom at the 4-position, a tert-butyl group at the N1-position, and a phenyl group at the 5-position. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the geometric and electronic properties of such molecules.

Computational Analysis: A Representative Workflow

A typical computational workflow for analyzing pyrazole derivatives involves several key steps.

Caption: A general workflow for the computational analysis of pyrazole derivatives.

Data Presentation: Representative Computational Data

The following tables summarize typical quantitative data obtained from DFT calculations for pyrazole derivatives similar to the target compound. These values serve as a reference for what can be expected from a computational analysis of this compound.

Table 1: Representative Geometric Parameters (Bond Lengths and Angles)

| Parameter | Typical Value (Å) | Parameter | Typical Value (°) |

| N1-N2 | 1.35 - 1.38 | N2-N1-C5 | 110 - 112 |

| N1-C5 | 1.38 - 1.41 | N1-C5-C4 | 105 - 107 |

| C3-C4 | 1.39 - 1.42 | C3-C4-C5 | 108 - 110 |

| C4-C5 | 1.40 - 1.44 | C4-C3-N2 | 110 - 112 |

| C4-Br | 1.88 - 1.92 | C3-N2-N1 | 105 - 107 |

Table 2: Representative Electronic Properties

| Property | Typical Value |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 2.0 to 4.0 Debye |

Experimental Protocols

The synthesis and characterization of this compound would likely follow established procedures for similar pyrazole derivatives.

Synthesis: A General Protocol

A common method for synthesizing 1,5-diarylpyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, a plausible route would involve the reaction of a brominated 1-phenyl-1,3-dione with tert-butylhydrazine.

Caption: A generalized synthetic workflow for 1,5-disubstituted pyrazoles.

Detailed Methodology:

-

Reaction Setup: To a solution of the appropriate brominated 1-phenyl-1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol, add tert-butylhydrazine (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the tert-butyl, phenyl, and pyrazole protons and carbons, and to establish the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the compound and confirm its elemental composition.

Potential Biological Activity and Signaling Pathways

Based on studies of structurally related 1,5-diarylpyrazoles, this compound may exhibit anticancer properties.[1][2] Many pyrazole derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

A plausible mechanism of action could involve the inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) or c-Jun N-terminal kinase (JNK), leading to the downstream inhibition of cell proliferation and induction of apoptosis.

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of action.

This technical guide outlines the key theoretical and computational methodologies, along with representative experimental protocols, for the study of this compound. While specific data for this molecule is pending further research, the information presented, based on analogous compounds, provides a solid framework for its synthesis, characterization, and in-silico analysis. The potential of this compound as a kinase inhibitor warrants further investigation for its application in drug discovery, particularly in the development of novel anticancer agents.

References

- 1. Development of 1,5-diarylpyrazoles as EGFR/JNK-2 dual inhibitors: design, synthesis, moleecular docking, and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Assessment of 1,5-Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK-2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals.[2][3] The pyrazole scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The functionalization of pyrazole derivatives, such as 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, through Suzuki coupling allows for the creation of diverse molecular libraries crucial for drug discovery and development.

This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The methodologies presented are based on established and robust protocols for structurally similar 4-bromopyrazoles and other heteroaryl bromides.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[1][2]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions, including catalyst, base, and solvent, may be necessary for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from established methods for the Suzuki coupling of 4-bromopyrazole derivatives.[5]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 2.5 equivalents)

-

1,4-Dioxane or Toluene

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), Pd(PPh₃)₄ (1-5 mol%), and the base (Na₂CO₃ or K₂CO₃, 2.0-2.5 equiv).

-

Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) to the reaction vessel.

-

Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Add a degassed solvent mixture (e.g., DMF/water or dioxane/water).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to a temperature between 100-150 °C for 10-60 minutes.

-

After cooling, work up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various 4-bromopyrazoles and other heteroaryl bromides, which can serve as a starting point for optimizing the reaction of this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromopyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 | [5] |

| 2 | 4-Bromoisoquinoline | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | KF | Dioxane | 100 | 12 | 82 | [6] |

| 3 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | KF | Dioxane | 100 | 12 | 74 | [6] |

| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd-complex (cat.) | KOH | H₂O | 100 | 1 | 96 | [7] |

| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 85 | [8] |

Mandatory Visualization

Below are diagrams illustrating the Suzuki-Miyaura coupling catalytic cycle and a general experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. benchchem.com [benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed functionalization of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, providing researchers with the necessary information to introduce diverse functionalities at the C4 position of the pyrazole core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 86 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 81 | [1] |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 61 | [1] |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 75 | [1] |

| 5 | Phenylboronic acid | (IPr)Pd(cinnamyl)Cl (2) | K₂CO₃ (2) | THF | 110 | 15 | 97 | [2] |

Yields are based on reactions with 4-bromo-1H-pyrazole and are expected to be similar for the 1-tert-butyl-5-phenyl analogue.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for 4-bromopyrazoles.[1][2]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.5 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk tube, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add 1,4-dioxane and water (4:1 ratio) to the tube via syringe.

-

Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-tert-butyl-5-phenyl-1H-pyrazole.

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to various alkynyl-substituted pyrazoles.

Data Presentation: Sonogashira Coupling Conditions

| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(OAc)₂ (5) | SPhos (10) | Et₃N (3) | MeCN | 110 | 12 | High | [3] |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (5) | XPhos (10) | Et₃N (3) | MeCN | 110 | 12 | High | [3] |

| 3 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | rt | 2 | 97 | [4][5] |

| 4 | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | rt | 2 | 95 | [4][5] |

Yields in entries 1 and 2 are qualitative ("High") from optimization studies on a related pyrazole.[3] Entries 3 and 4 are for a general room-temperature protocol for aryl bromides.[4][5]

Experimental Protocol: Room-Temperature, Copper-Free Sonogashira Coupling

This protocol is adapted from a general procedure for the copper-free Sonogashira reaction of aryl bromides.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

[DTBNpP]Pd(crotyl)Cl (2.5 mol%)

-

2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk tube, add this compound and the palladium precatalyst.

-